8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Description
8-{[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a quinoline derivative featuring a tetrazole ring substituted with a 4-bromophenyl group, linked via a methoxy bridge to the C8 position of the quinoline core. The tetrazole moiety enhances metabolic stability and bioavailability, while the bromophenyl group introduces steric and electronic effects that influence binding interactions.
Properties
IUPAC Name |
8-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTABQGSZKKOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)Br)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a copper catalyst.
Attachment to Quinoline: The resulting 1-(4-bromophenyl)-1H-tetrazole is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets. The tetrazole ring can interact with metal ions, while the quinoline core can intercalate with DNA, potentially disrupting biological processes. The bromophenyl group can further enhance these interactions by providing additional binding sites.
Comparison with Similar Compounds
Examples :
- 8-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline: Oxadiazole-based, with a 4-bromophenyl group .
- 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline: Triazole-linked, chlorinated at quinoline and benzyl positions .
- 8-[(1-Phenyl-1H-tetrazol-5-yl)oxy]quinoline: Tetrazole with a phenyl substituent .
Physicochemical Properties
Key Observations :
- The bromophenyl group increases molecular weight and lipophilicity (higher LogP) compared to phenyl analogues.
- Triazole derivatives (e.g., 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline) exhibit higher LogP values due to chlorinated substituents .
Key Observations :
- Oxadiazole derivatives show potent antibacterial activity, likely due to enhanced electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
